molecular formula C21H23NO3S B2541091 N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide CAS No. 1788833-39-5

N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide

Cat. No.: B2541091
CAS No.: 1788833-39-5
M. Wt: 369.48
InChI Key: MEELRLUESTVOMJ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C21H23NO3S and its molecular weight is 369.48. The purity is usually 95%.
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Scientific Research Applications

Binding Interactions

One study explored the binding interactions of sulfonamide derivatives with proteins, utilizing fluorescent probe techniques to assess how such compounds interact with bovine serum albumin. This research highlights the utility of sulfonamides in studying protein binding and the hydrophobic nature of these interactions, focusing on the aromatic ring's critical role in binding processes (Jun et al., 1971).

Enzyme Inhibition

Another significant area of application is the enzyme inhibition activity of sulfonamide derivatives. A study on the synthesis of these derivatives revealed their potential as lipoxygenase and α-glucosidase inhibitors, suggesting their use in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Fuel Cell Technology

Sulfonated naphthalene dianhydride-based polyimide copolymers were investigated for their potential in proton-exchange-membrane fuel cells. This research indicates the relevance of sulfonamide derivatives in enhancing the efficiency of fuel cells, focusing on water sorption, proton conductivity, and methanol permeability (Einsla et al., 2005).

Intracellular Imaging

The use of a naphthalene-based sulfonamide Schiff base as a fluorescence turn-on probe for Al3+ detection in aqueous systems shows the application of these compounds in bioimaging and intracellular studies. This highlights the role of sulfonamide derivatives in developing sensors for biological and environmental monitoring (Mondal et al., 2015).

Mechanism of Action

Future Directions

While specific future directions for N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide are not available, sulfonamides in general are subjects of ongoing research due to their potential in treating various diseases . The new findings from structure-activity relationship (SAR) studies open new directions for advanced treatments .

Biochemical Analysis

Biochemical Properties

N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. The compound’s sulfonamide group is particularly important for its binding affinity and specificity towards these enzymes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins. These changes can result in modified cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its sulfonamide group. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . For instance, the inhibition of carbonic anhydrase by this compound can result in decreased production of bicarbonate ions, affecting various physiological processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, such as altered cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . For example, high doses of the compound can lead to liver and kidney toxicity, as well as other systemic effects. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For instance, the compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can affect its therapeutic efficacy and potential side effects. Studies have shown that the compound can accumulate in certain tissues, such as the liver and kidneys, which may contribute to its observed toxicity at high doses.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c23-16-14-18(17-7-2-1-3-8-17)13-15-22-26(24,25)21-12-6-10-19-9-4-5-11-20(19)21/h1-12,18,22-23H,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEELRLUESTVOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.